molecular formula C20H32N2O2 B5641631 1'-(2,4-dimethoxy-3-methylbenzyl)-1,4'-bipiperidine CAS No. 5417-60-7

1'-(2,4-dimethoxy-3-methylbenzyl)-1,4'-bipiperidine

Cat. No.: B5641631
CAS No.: 5417-60-7
M. Wt: 332.5 g/mol
InChI Key: ZSUNBOHTNLWING-UHFFFAOYSA-N
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Description

1’-(2,4-Dimethoxy-3-methylbenzyl)-1,4’-bipiperidine is a complex organic compound characterized by its unique structure, which includes a bipiperidine core substituted with a 2,4-dimethoxy-3-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2,4-dimethoxy-3-methylbenzyl)-1,4’-bipiperidine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 1,4’-bipiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1’-(2,4-Dimethoxy-3-methylbenzyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

1’-(2,4-Dimethoxy-3-methylbenzyl)-1,4’-bipiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(2,4-dimethoxy-3-methylbenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2,4-Dimethoxy-3-methylbenzyl)piperidine
  • 1-(2,4-Dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine
  • 1-(2,4-Dimethoxy-3-methylbenzyl)-3-piperidinol

Uniqueness: 1’-(2,4-Dimethoxy-3-methylbenzyl)-1,4’-bipiperidine is unique due to its bipiperidine core, which provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-16-19(23-2)8-7-17(20(16)24-3)15-21-13-9-18(10-14-21)22-11-5-4-6-12-22/h7-8,18H,4-6,9-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUNBOHTNLWING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCC(CC2)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353292
Record name 1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-piperidin-1-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5417-60-7
Record name 1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-piperidin-1-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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